

# physical and chemical properties of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

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## Compound of Interest

**Compound Name:** 1-(4-Chlorophenyl)cyclopentanecarbonitrile

**Cat. No.:** B1595255

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An In-depth Technical Guide to **1-(4-Chlorophenyl)cyclopentanecarbonitrile**

## Introduction

**1-(4-Chlorophenyl)cyclopentanecarbonitrile** is a substituted nitrile compound featuring a chlorophenyl group attached to a cyclopentane ring at a quaternary carbon. As a chemical intermediate, its structural motifs—a halogenated aromatic ring and a nitrile group—make it a valuable building block in synthetic organic chemistry. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization. The chlorophenyl group is a common feature in many pharmaceutical agents, influencing properties such as metabolic stability and receptor binding affinity.

This guide provides a comprehensive overview of the core physical and chemical properties of **1-(4-Chlorophenyl)cyclopentanecarbonitrile**, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, analytical methodologies, and essential safety protocols, offering field-proven insights into its practical application.

## Compound Identification and Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental design, dictating solubility, reactivity, and appropriate handling procedures. The key identifiers and physicochemical properties for **1-(4-Chlorophenyl)cyclopentanecarbonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	64399-26-4	[1][2][3][4]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> ClN	[1][2][3][4]
Molecular Weight	205.69 g/mol	[1]
IUPAC Name	1-(4-chlorophenyl)cyclopentane-1-carbonitrile	[2]
Synonyms	1-(4-Chlorophenyl)cyclopentanecarbonitrile	[1]
Appearance	White to off-white solid	[3][5]
Boiling Point	140.0-141.5 °C (at 5 Torr)	[3][5]
Density	1.161 g/cm <sup>3</sup>	[3][5]
LogP	3.48	[1]
Storage	Store at room temperature	[3][5]
InChI Key	TXVNBTOIDITCBF-UHFFFAOYSA-N	[1][2]
Canonical SMILES	N#CC1(C2=CC=C(Cl)C=C2)CCCC1	[2]

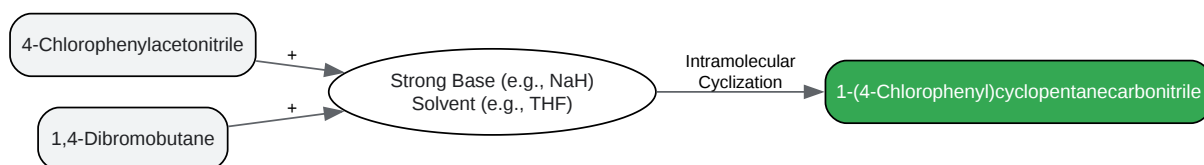
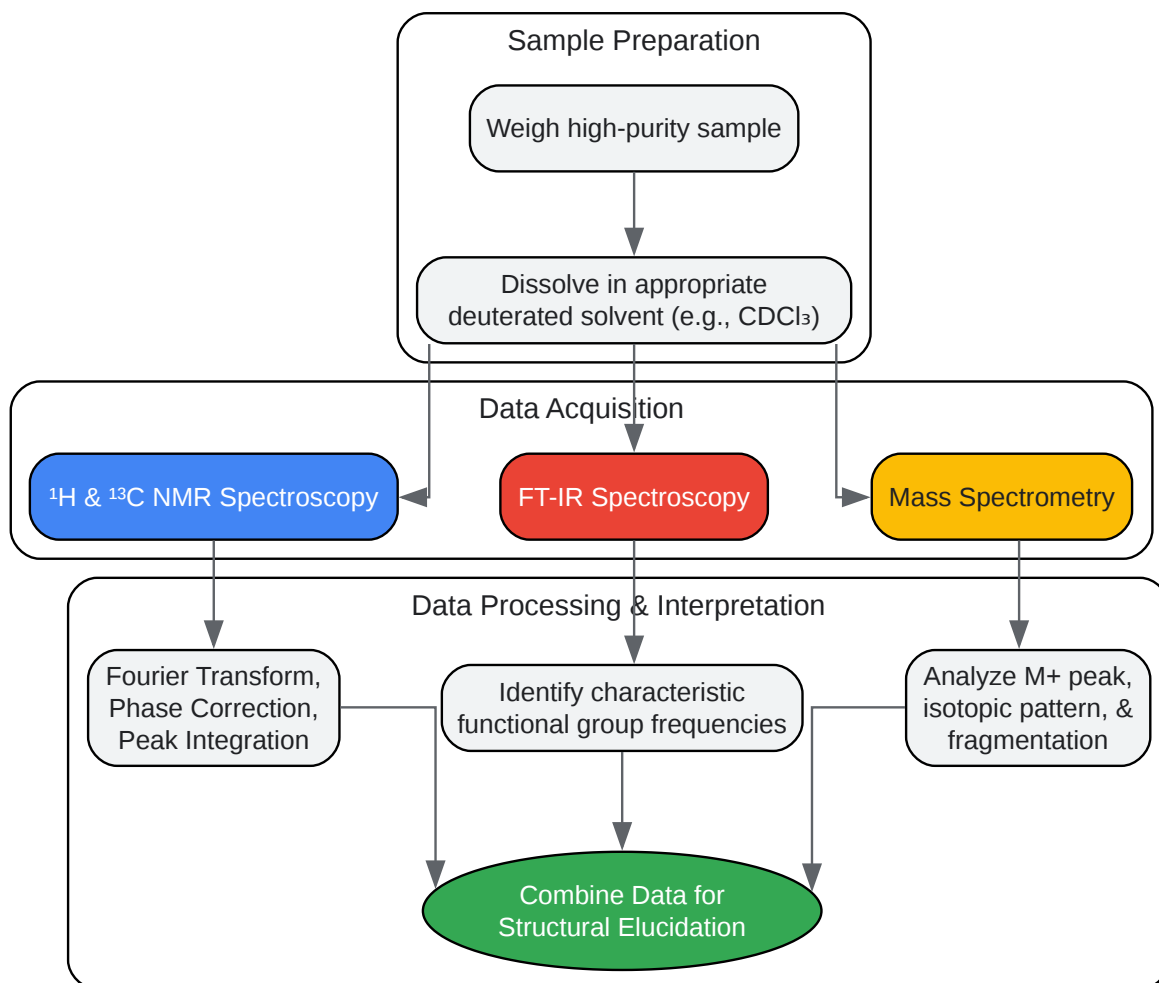
## Molecular Structure and Spectroscopic Characterization

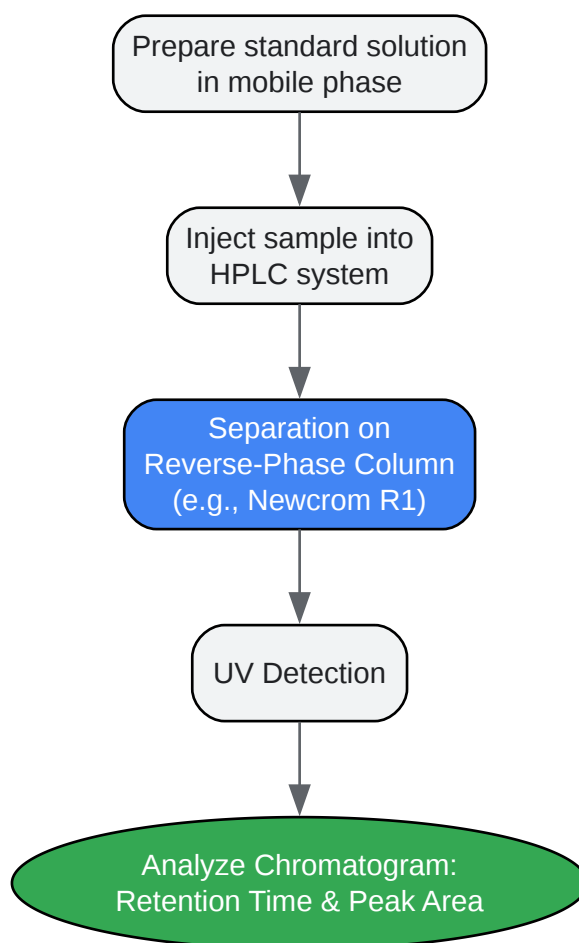
Structural elucidation is the cornerstone of chemical analysis, confirming identity and purity. For **1-(4-Chlorophenyl)cyclopentanecarbonitrile**, a combination of spectroscopic techniques provides a complete picture of its molecular architecture.

## Predicted Spectroscopic Profile

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** The FT-IR spectrum is expected to show characteristic absorption bands. A sharp, medium-intensity peak around  $2230\text{--}2250\text{ cm}^{-1}$  corresponds to the  $\text{C}\equiv\text{N}$  (nitrile) stretching vibration. The aromatic region will display C-H stretching vibrations above  $3000\text{ cm}^{-1}$  and C=C stretching peaks around  $1470\text{--}1600\text{ cm}^{-1}$ . The presence of the chlorine substituent on the phenyl ring can be inferred from C-Cl stretching vibrations in the fingerprint region, typically between  $1000$  and  $1100\text{ cm}^{-1}$ . Aliphatic C-H stretching from the cyclopentane ring will appear just below  $3000\text{ cm}^{-1}$ .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The proton NMR spectrum will provide key information. The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the 7.0-7.5 ppm range, each integrating to 2H. The eight protons of the cyclopentane ring will likely appear as complex multiplets in the aliphatic region, approximately between 1.5 and 2.5 ppm.
  - $^{13}\text{C}$  NMR: The carbon spectrum will show distinct signals for each unique carbon environment. The nitrile carbon ( $\text{C}\equiv\text{N}$ ) is expected in the 120-125 ppm range. The aromatic carbons will produce four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the cyclopentane and one to the chlorine). The five carbons of the cyclopentane ring will appear in the aliphatic region (20-50 ppm), including one quaternary carbon signal.
- **Mass Spectrometry (MS):** In a mass spectrum, the molecular ion peak  $[\text{M}]^+$  would be expected at  $m/z$  205, with a characteristic isotopic pattern  $[\text{M}+2]^+$  at  $m/z$  207 (approximately one-third the intensity of  $[\text{M}]^+$ ) due to the presence of the  $^{37}\text{Cl}$  isotope. Fragmentation may involve the loss of the cyclopentyl group or the nitrile moiety.

## Diagram: General Workflow for Spectroscopic Analysis





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